molecular formula C21H25NO2 B6023413 3-(4-methoxyphenyl)-N-methyl-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide

3-(4-methoxyphenyl)-N-methyl-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide

Cat. No. B6023413
M. Wt: 323.4 g/mol
InChI Key: OTRCEFNREKPGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-methyl-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MPP and belongs to the class of compounds known as opioids. MPP is a synthetic compound that was first synthesized in 1960 by a group of researchers led by Dr. Paul Janssen.

Mechanism of Action

MPP works by binding to the mu-opioid receptor and activating it. This activation leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. MPP also activates the descending pain pathway, which leads to the release of endogenous opioids such as enkephalins and endorphins.
Biochemical and Physiological Effects:
MPP has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to have a lower potential for addiction and respiratory depression compared to other opioids such as morphine. MPP has also been shown to have anti-inflammatory effects and to be effective in the treatment of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using MPP in lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for more precise studies of the receptor and its effects. However, one limitation is that MPP is a synthetic compound and may not fully replicate the effects of endogenous opioids.

Future Directions

Future research on MPP could focus on its potential use in the treatment of chronic pain and neuropathic pain. It could also be studied in combination with other analgesics to determine its efficacy in reducing the dose of opioids needed for pain relief. Additionally, further research could investigate the potential side effects of MPP and its safety profile.

Synthesis Methods

The synthesis of MPP involves the reaction of N-methyl-3-phenylpropanamide with 4-methoxyphenyl magnesium bromide followed by the addition of isopropenyl magnesium bromide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

MPP has been extensively studied for its potential use as an analgesic. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. MPP has also been shown to have a lower affinity for the delta-opioid receptor and the kappa-opioid receptor.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-methyl-N-(2-methylprop-2-enyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-16(2)15-22(3)21(23)14-20(17-8-6-5-7-9-17)18-10-12-19(24-4)13-11-18/h5-13,20H,1,14-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRCEFNREKPGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN(C)C(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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